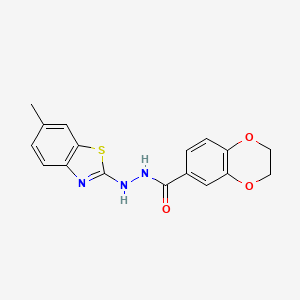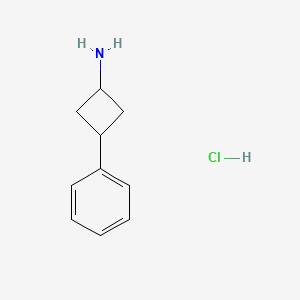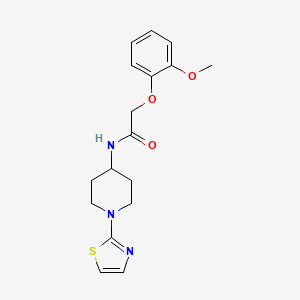
5-Chloro-3-methylthiophene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-methylthiophene-2-carbonitrile is a chemical compound with the molecular formula C6H4ClNS . It has a molecular weight of 158.63 .
Synthesis Analysis
The synthesis of thiophene derivatives, including 5-Chloro-3-methylthiophene-2-carbonitrile, often involves condensation reactions . For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 5-Chloro-3-methylthiophene-2-carbonitrile consists of a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . The molecule also contains a chlorine atom and a nitrile group .Physical And Chemical Properties Analysis
5-Chloro-3-methylthiophene-2-carbonitrile is a compound with a molecular weight of 158.63 . It should be stored at a temperature of 28 C .Scientific Research Applications
Corrosion Inhibition : Bithiophene carbonitrile derivatives, including 5-Chloro-3-methylthiophene-2-carbonitrile, have been investigated for their inhibitive effect on carbon steel corrosion in acidic solutions. These compounds show good inhibition efficiency, suggesting their potential as corrosion inhibitors (Bedair et al., 2018).
Antimicrobial Activity : Certain pyrimidine derivatives synthesized from 5-Chloro-3-methylthiophene-2-carbonitrile have been evaluated for their antimicrobial properties. These compounds exhibit activity against various Gram-positive and Gram-negative bacteria, indicating their potential in developing new antimicrobial agents (Abdelghani et al., 2017).
Electrochemical Studies : Research has been conducted on the electrochemical behavior of epinephrine at a poly(3-methylthiophene)-modified electrode, providing insights into the redox behavior of epinephrine and the potential applications of 3-methylthiophene derivatives in electrochemical sensors and devices (Wang et al., 2004).
Synthesis of Novel Compounds : The compound has been used as a precursor for the synthesis of various new chemical entities with potential biological activities, such as cytotoxicity against cancer cells and antitumor profiles. This demonstrates its utility in medicinal chemistry and drug development (Khalifa & Algothami, 2020).
Photoelectrochemical Applications : Studies have explored the use of polythiophene derivatives, including those related to 5-Chloro-3-methylthiophene-2-carbonitrile, in photoelectrochemical applications. These studies highlight the potential of such compounds in the development of new materials for energy conversion and storage (Apaydin et al., 2016).
Future Directions
Thiophene derivatives, including 5-Chloro-3-methylthiophene-2-carbonitrile, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may continue to explore the synthesis, properties, and applications of these compounds .
properties
IUPAC Name |
5-chloro-3-methylthiophene-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNS/c1-4-2-6(7)9-5(4)3-8/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKKGJJYGZJZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-methylthiophene-2-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Chlorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2832328.png)
![N-(4-{3-[(4-morpholin-4-ylphenyl)amino]-2,5-dioxoazolidinyl}phenyl)acetamide](/img/structure/B2832330.png)





![(3-Chlorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2832341.png)

![4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-(2-thienylmethyl)benzamide](/img/structure/B2832344.png)
![2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylth io))-N-(3-pyridylmethyl)acetamide](/img/structure/B2832346.png)

